molecular formula C16H16FNO B5397866 3-fluoro-N-(1-phenylpropyl)benzamide

3-fluoro-N-(1-phenylpropyl)benzamide

Cat. No.: B5397866
M. Wt: 257.30 g/mol
InChI Key: JDYLULWWCQHAGD-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-phenylpropyl)benzamide is an organic compound with the molecular formula C16H16FNO It belongs to the class of benzamides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-phenylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoyl chloride and 1-phenylpropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Optimization of Reaction Conditions: Industrial processes may optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

    Automated Purification: Advanced purification techniques, such as automated chromatography systems, are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(1-phenylpropyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in biological research to study the effects of fluorinated benzamides on various biological systems.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets. The fluorine atom in the benzamide ring enhances the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(1-methyl-3-phenylpropyl)benzamide: This compound has a similar structure but with a different substitution pattern on the benzamide ring.

    3-chloro-N-(1-phenylpropyl)benzamide: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.

    3-fluoro-N-(1-phenylethyl)benzamide: This compound has a shorter alkyl chain compared to 3-fluoro-N-(1-phenylpropyl)benzamide.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-2-15(12-7-4-3-5-8-12)18-16(19)13-9-6-10-14(17)11-13/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYLULWWCQHAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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